2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
“2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1519225-95-6 . It has a molecular weight of 201.07 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . Another synthesis method involves the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 201.07 and is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Conformationally Constrained Inhibitors
One application involves the synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase. These compounds are produced through intramolecular cyclization and have shown improved in vivo metabolic stability (Dinsmore et al., 2000).
Antifungal Activity
Another significant application is in the development of antifungal agents. Hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticandidal activity. One particular derivative demonstrated very strong inhibitory activity against various Candida species, showing potential as a selective antifungal agent with minimal cytotoxicity (Ozdemir et al., 2010).
Enantioselective Hydrogenation
The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines via direct hydrogenation using a ruthenium/N-heterocyclic carbene catalyst has been achieved. This method allows for complete regioselectivity, high yields, and good enantiomeric ratios, demonstrating versatility in synthesizing bioactive molecules (Schlepphorst et al., 2018).
Insecticidal Evaluation
A series of tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their insecticidal activity against pea aphids. The presence of a fluoro group at the 2-position significantly increased activities, suggesting a potential application in pest control (Zhang et al., 2010).
Modulation of Carcinogen Metabolizing Enzymes
Tetrahydronaphthalene derivatives linked to imidazo[1,2-a]pyridine moieties have been investigated for their influence on carcinogen metabolizing enzymes. Some derivatives showed strong induction of epoxide hydrolase and glutathione S-transferases, indicating potential applications in cancer prevention (Hamdy et al., 2010).
Synthesis of Organic Dyes
The synthesis and photophysical investigation of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols revealed these compounds as a new class of large Stokes shift organic dyes. The emission properties and high quantum yields make them suitable for applications in light-emitting devices (Marchesi et al., 2019).
Safety and Hazards
The safety information for “2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIZRCFHHTARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519225-95-6 |
Source
|
Record name | 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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